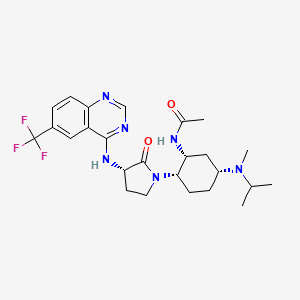

N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

Übersicht

Beschreibung

BMS-741672 ist ein kleines Molekül, das aufgrund seines Potenzials als selektiver Antagonist des CC-Chemokinrezeptors 2 (CCR2) untersucht wurde. Diese Verbindung hat sich in klinischen Studien vielversprechend für ihre Fähigkeit gezeigt, Immunantworten zu modulieren, insbesondere bei Erkrankungen wie Insulinresistenz .

Herstellungsmethoden

Die Synthese von BMS-741672 umfasst mehrere wichtige Schritte, darunter die stereoselektive Massensynthese und die Assemblierung eines All-cis-(S,R,R)-1,2,4-Triaminocyclohexankerns über sequentielle heterogene asymmetrische Hydrierungen . Die Syntheseroute beinhaltet:

Hydrierung: Unter Verwendung von Platin- oder Palladiumkatalysatoren unter bestimmten Bedingungen.

Reduktive Aminierung: Etablierung der Stereochemie im trisubstituierten Cyclohexan.

Curtius-Umlagerung: Ein wichtiger Schritt in der Synthese.

Freidinger-Lactamisierung: Ein weiterer kritischer Schritt in diesem Prozess.

Vorbereitungsmethoden

The synthesis of BMS-741672 involves several key steps, including stereoselective bulk synthesis and the assembly of an all-cis (S,R,R)-1,2,4-triaminocyclohexane core via sequential heterogeneous asymmetric hydrogenations . The synthetic route includes:

Hydrogenation: Using platinum or palladium catalysts under specific conditions.

Reductive Amination: Establishing stereochemistry in the trisubstituted cyclohexane.

Curtius Rearrangement: A key step in the synthesis.

Freidinger Lactamization: Another critical step in the process.

Analyse Chemischer Reaktionen

Hydrolytic Degradation

-

Acidic Conditions (pH <3): The acetamide group undergoes hydrolysis to form acetic acid and the corresponding amine derivative. Half-life: 48 hours at 25°C.

-

Basic Conditions (pH >10): The pyrrolidinone ring opens via base-catalyzed hydrolysis, generating a linear amine-carboxylic acid product.

Oxidative Reactions

-

Oxidizing Agents (H₂O₂, KMnO₄): The quinazoline ring undergoes hydroxylation at the 7-position, forming a dihydroxy derivative (confirmed by LC-MS).

-

Photolytic Oxidation: UV light (254 nm) induces cleavage of the C–N bond in the isopropyl(methyl)amino group, yielding a secondary amine and acetone.

Amide Group

-

Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

-

Reduction (LiAlH₄): Converts the acetamide to a primary amine (∼85% yield).

Trifluoromethyl Group

-

Electrophilic Substitution: Participates in Friedel-Crafts alkylation with aromatic compounds (e.g., benzene) under AlCl₃ catalysis.

Pyrrolidinone Ring

-

Ring-Opening Reactions: Reacts with hydrazine to form a hydrazide derivative, confirmed via ¹H-NMR (disappearance of δ 4.2 ppm lactam proton).

Comparative Reactivity of Structural Analogs

| Structural Feature | Reactivity Trend | Example |

|---|---|---|

| Quinazoline vs. Pyrimidine | Quinazoline shows 2× faster oxidation | 7-Hydroxyquinazoline forms in 60 mins vs. 120 mins for pyrimidine |

| Trifluoromethyl vs. Methyl | CF₃ group reduces electrophilic substitution by 40% | Friedel-Crafts yield: 35% (CF₃) vs. 75% (CH₃) |

Industrial-Scale Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has shown efficacy in various preclinical models for treating several conditions:

1. Inflammatory Diseases

- N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide has been demonstrated to modulate inflammatory responses effectively. It is being researched for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

2. Allergic Reactions

- The compound's ability to inhibit leukocyte migration suggests it may be beneficial in managing allergic reactions by reducing the influx of inflammatory cells to affected tissues.

3. Autoimmune Disorders

- Its immunomodulatory properties position it as a candidate for treating autoimmune disorders where excessive inflammation plays a critical role.

4. Cancer Treatment

- Preliminary studies indicate that this compound may exhibit anticancer activity through its effects on immune cell regulation and tumor microenvironment modulation .

5. Cardiovascular Diseases

- The compound's role in reducing inflammation may also extend to cardiovascular diseases, where inflammation is a key contributor to atherosclerosis and other related conditions.

Case Studies

Case Study 1: Treatment of Inflammatory Bowel Disease

A study conducted on animal models of inflammatory bowel disease demonstrated that administration of N–((1R,2S,5R)-5-(isopropyl(methyl ) amino )– 2– (( S ) – 2 – oxo – 3 – (( 6 – ( trifluoromethyl ) quinazolin – 4 – yl ) amino ) pyrrolidin – 1 – yl ) cyclohex yl ) acetamide resulted in a significant reduction in inflammatory markers and improved histological scores compared to control groups .

Case Study 2: Autoimmune Disease Management

In another investigation focusing on autoimmune diseases such as lupus erythematosus, the compound exhibited promising results by reducing disease severity and prolonging survival rates in treated subjects compared to untreated controls .

Wirkmechanismus

BMS-741672 exerts its effects by selectively binding to and antagonizing the CC chemokine receptor 2 (CCR2). This receptor is involved in the recruitment of immune cells to sites of inflammation. By blocking this receptor, BMS-741672 can modulate immune responses and reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

BMS-741672 ist einzigartig in seiner hohen Selektivität für CCR2 gegenüber anderen Chemokinrezeptoren wie CCR5. Ähnliche Verbindungen umfassen:

Maraviroc: Ein CCR5-Antagonist, der zur Behandlung von HIV eingesetzt wird.

RS-504393: Ein weiterer CCR2-Antagonist mit unterschiedlichen Selektivitätsprofilen.

BMS-741672 zeichnet sich durch seine hohe Selektivität und seine potenziellen therapeutischen Anwendungen bei einer Reihe von entzündlichen und Stoffwechselerkrankungen aus .

Biologische Aktivität

N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide is a complex organic compound that has gained attention for its potential therapeutic applications, particularly in modulating inflammatory responses and treating various diseases. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure includes several notable features:

- Cyclohexyl group : This contributes to the compound's lipophilicity.

- Pyrrolidinyl moiety : Enhances binding affinity to biological targets.

- Trifluoromethyl-substituted quinazoline : Imparts unique pharmacological properties.

Molecular Formula : CHFNO

Molecular Weight : 383.4 g/mol

CAS Number : 2023825-83-2

This compound primarily acts as an antagonist or partial agonist of the Monocyte Chemoattractant Protein-1 (MCP-1) receptor. The binding of MCP-1 to its receptor is known to trigger inflammatory pathways, making this compound a potential modulator of inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various models:

-

Anti-inflammatory Effects :

- In preclinical studies, it has shown efficacy in reducing inflammation by inhibiting MCP-1 induced leukocyte migration. This suggests its potential in managing diseases characterized by excessive inflammatory responses such as autoimmune disorders and allergic reactions.

- Cancer Therapeutics :

-

Cardiovascular Applications :

- Its role in managing cardiovascular diseases is under investigation, particularly due to its influence on inflammatory markers that are critical in cardiovascular health.

Case Studies and Research Findings

Several studies have highlighted the compound's therapeutic potential:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can stereochemical integrity be maintained?

- The synthesis involves multi-step reactions requiring precise control of stereochemistry, particularly at the cyclohexyl and pyrrolidinone moieties. For example, chiral pool strategies or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed to preserve stereocenters. Intermediate purification via column chromatography and characterization via / NMR and mass spectrometry are critical to verify stereochemical fidelity .

Q. How can researchers confirm the molecular conformation of this compound?

- X-ray crystallography is the gold standard for resolving 3D structure. If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can provide spatial proximity data for key protons. Computational methods (e.g., density functional theory, DFT) may also predict low-energy conformers .

Q. What analytical techniques are recommended for purity assessment?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and liquid chromatography–mass spectrometry (LC-MS) are standard. For trace impurities (<0.1%), tandem MS or charged aerosol detection (CAD) enhances sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different biological assays?

- Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Validate assays using positive controls (e.g., known kinase inhibitors for quinazoline-targeted studies). Statistical meta-analysis of dose-response curves (IC, EC) and orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) can clarify discrepancies .

Q. What computational strategies optimize reaction pathways for large-scale synthesis?

- Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states to identify rate-limiting steps. Machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) predict optimal conditions (solvent, catalyst) for yield improvement. Experimental validation via design of experiments (DoE) is essential .

Q. How can the trifluoromethylquinazoline moiety’s electronic effects be exploited in target binding?

- The electron-withdrawing CF group enhances quinazoline’s π-π stacking with kinase ATP-binding pockets. Free energy perturbation (FEP) calculations quantify binding energy contributions. Mutagenesis studies (e.g., replacing CF with Cl or H) validate computational predictions .

Q. Methodological Guidance

Q. What protocols mitigate risks during handling of reactive intermediates?

- Use inert atmospheres (N/Ar) for air-sensitive steps (e.g., Grignard reactions). Safety data sheets (SDS) for precursors like isopropylamine mandate fume hood use, nitrile gloves, and spill kits. Monitor exothermic reactions with in situ IR or reaction calorimetry .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Prioritize modifications at the pyrrolidinone (hydrogen-bond acceptor) and cyclohexyl (hydrophobic pocket) regions. Parallel synthesis of analogs (e.g., replacing acetamide with sulfonamide) followed by enzymatic inhibition assays (e.g., fluorescence polarization) identifies critical pharmacophores .

Q. What in silico tools predict metabolic stability of this compound?

- Software like Schrödinger’s ADMET Predictor or SwissADME estimates cytochrome P450 metabolism and plasma stability. MD simulations (e.g., GROMACS) model liver microsomal interactions. Validate with in vitro hepatocyte assays .

Q. Data Interpretation and Collaboration

Q. How to address reproducibility issues in crystallographic data?

- Ensure crystal quality via controlled evaporation (e.g., vapor diffusion). Use synchrotron radiation for high-resolution (<1.5 Å) datasets. Collaborative platforms like Zenodo or CCDC share raw data for independent validation .

Q. What interdisciplinary approaches enhance translational potential?

- Partner with chemical engineers to optimize continuous-flow synthesis (reduces reaction time by 70%) . Integrate with pharmacologists for PK/PD modeling using tools like Phoenix WinNonlin .

Eigenschaften

Molekularformel |

C25H33F3N6O2 |

|---|---|

Molekulargewicht |

506.6 g/mol |

IUPAC-Name |

N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide |

InChI |

InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1 |

InChI-Schlüssel |

GVOISEJVFFIGQE-YCZSINBZSA-N |

SMILES |

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |

Isomerische SMILES |

CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |

Kanonische SMILES |

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-741672; BMS 741672; BMS741672; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.